2-(n-Boc-氨甲基)-5-甲基噻唑-4-羧酸

描述

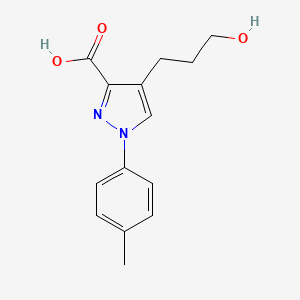

The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .

科学研究应用

肽模拟物合成

2-(n-Boc-氨甲基)-5-甲基噻唑-4-羧酸在肽模拟物的合成中扮演着重要角色,肽模拟物是模仿肽结构和功能的化合物。Ferrini 等人(2015 年)的一项研究重点介绍了一种钌催化的方案,用于制备三唑氨基酸的受保护版本,目的是合成含三唑的二肽和 HSP90 抑制剂,表明该化合物可用于开发生物活性化合物和药用化学支架 (Ferrini 等人,2015 年)。

肽模拟物的结构分析

Kaiser 等人(2000 年)对二肽和三肽模拟物的 Boc 保护衍生物(包括 2-氨甲基-1,3-噻唑-4-羧酸)进行了结构分析,以通过 X 射线晶体结构和从头算计算来了解它们的构象特性。这项工作强调了此类化合物在研究肽结构和功能中的重要性,加深了我们对肽模拟物设计和合成的理解 (Kaiser 等人,2000 年)。

酶催化合成

Aurell 等人(2014 年)开发了一种用于 N-Boc (2R)-1,4-氧杂环己烷-2-羧酸的合成路线,展示了酶催化反应在合成复杂分子中的应用。这项研究展示了使用生物催化剂进行化合物区域选择性转化的潜力,突出了化学合成的环境友好方法 (Aurell 等人,2014 年)。

药物化学和药物发现

Havel 等人(2018 年)描述了 4-取代-2-氨基噻唑的合成,这类化合物通常用作药物化学和药物发现中的中间体。这项研究强调了合成结构多样的氨基噻唑的灵活性和效率,这对于开发新的治疗剂至关重要 (Havel 等人,2018 年)。

合成方法学开发

Tormyshev 等人(2006 年)报告了一种 5-取代恶唑-4-羧酸酯的合成方法,适用于各种羧酸,包括 N-Boc 保护的氨基酸。此程序说明了该化合物在促进恶唑衍生物新型合成方法开发中的作用,这在研究和工业环境中都相关 (Tormyshev 等人,2006 年)。

作用机制

Target of Action

It’s known that similar compounds have been used in the synthesis of cationic peptidomimetics . These molecules target bacterial membranes, offering a promising approach to combat antibiotic-resistant bacteria .

Mode of Action

The compound’s mode of action is likely related to its interaction with bacterial membranes. As part of a cationic peptidomimetic, it can damage the bacterial membrane, leading to the death of the bacteria

Biochemical Pathways

It’s known that cationic peptidomimetics can disrupt bacterial membrane integrity, leading to leakage of intracellular contents and ultimately cell death . This suggests that the compound may affect pathways related to membrane stability and integrity.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in damaging bacterial membranes. This can lead to the leakage of intracellular contents, disruption of essential cellular processes, and ultimately, bacterial cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of boronic pinacol esters, which are related compounds . Therefore, the physiological environment in which the compound is administered could impact its stability and effectiveness.

属性

IUPAC Name |

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJXVFJTMBYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)